N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a methoxyphenyl group, and a chloro-oxo-dihydroquinoline carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps. One common method includes the initial formation of the quinoline core, followed by the introduction of the chloro and oxo groups. The acetylamino and methoxyphenyl groups are then added through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[5-(acetylamino)-2-methoxyphenyl]-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide include:
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. This compound’s structure allows it to interact with a wide range of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H16ClN3O4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-6-chloro-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-10(24)22-12-4-6-17(27-2)16(8-12)23-19(26)14-9-21-15-5-3-11(20)7-13(15)18(14)25/h3-9H,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
MFPUVUIRQFLCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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